2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide

Description

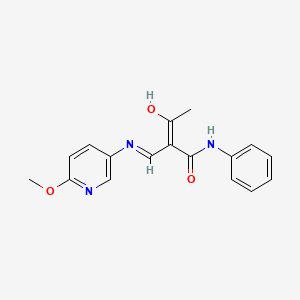

Chemical Structure and Properties 2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide (CAS: 1025562-35-9) is an α,β-unsaturated enamide derivative with the molecular formula C₁₇H₁₇N₃O₃ and a molecular weight of 311.34 g/mol . Its structure features:

- A prop-2-enamide backbone with an acetyl group at the α-position.

- A 6-methoxy-3-pyridylamino substituent at the β-position.

- An N-phenyl group as the terminal amide substituent.

The 6-methoxy-3-pyridyl moiety introduces both hydrogen-bonding capability (via the pyridine nitrogen) and lipophilicity (via the methoxy group), which may influence biological activity and solubility.

Properties

IUPAC Name |

(E)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(21)15(17(22)20-13-6-4-3-5-7-13)11-18-14-8-9-16(23-2)19-10-14/h3-11,21H,1-2H3,(H,20,22)/b15-12+,18-11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQSVPVWPJWCQV-IZIPUBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC1=CN=C(C=C1)OC)C(=O)NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C=NC1=CN=C(C=C1)OC)\C(=O)NC2=CC=CC=C2)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the 6-methoxypyridine derivative, which is then reacted with an appropriate amine to form the intermediate. This intermediate undergoes a condensation reaction with a suitable aldehyde or ketone to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino-3-Diethylaminopropenamide

- Key Features: Contains a cyano-ethoxycarbonyl group instead of the methoxypyridyl substituent. The diethylamino group enhances solubility but reduces aromaticity compared to the pyridyl ring .

- Impact: The electron-withdrawing cyano and ethoxycarbonyl groups may increase electrophilicity, making this compound more reactive in nucleophilic reactions than the target compound.

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide

2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide

- Key Features: Replaces the methoxypyridyl group with a morpholine-ethylamino chain .

- However, the absence of aromaticity in the substituent may reduce target affinity.

Structural and Functional Analysis Table

Research Findings and Trends

- Methoxy Substitution: Evidence from benzothiadiazole derivatives indicates that 6-methoxy substitution enhances biological activity (e.g., 2.5-fold increase in synergistic activity) .

- Enamide Reactivity: The α,β-unsaturated enamide backbone is shared with compounds like CP-724,714 (), a known kinase inhibitor. This structural motif may confer reactivity toward cysteine residues in target proteins .

- Solubility vs. Binding : While morpholine-containing analogs () improve solubility, they lack the pyridyl group’s hydrogen-bonding capability, which may reduce target affinity .

Biological Activity

2-Acetyl-3-((6-methoxy(3-pyridyl))amino)-N-phenylprop-2-enamide, with the CAS number 1025562-35-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H17N3O3

- Molecular Weight : 311.34 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a methoxy group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of the cinnamamide class, including this compound, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit cell growth in vitro.

- Apoptosis Induction : Studies have reported that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Bacterial Inhibition : The compound has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : It also exhibits antifungal properties against Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases.

- Mechanism of Action : The compound appears to enhance the levels of antioxidant enzymes, reducing oxidative stress in neuronal cells.

- Animal Models : In rodent models of neurodegeneration, it has demonstrated the ability to improve cognitive function and reduce neuronal loss.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers investigated the anticancer efficacy of a related compound in breast cancer models. The results indicated that treatment with the compound led to a significant reduction in tumor size and increased survival rates in mice.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted where various derivatives were tested against clinical isolates of bacteria and fungi. The results confirmed the effectiveness of certain derivatives, including this compound, against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.